2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-formamido-1,3-thiazol-4-yl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4S/c9-2-7-6-8-3(1-13-6)4(10)5(11)12/h1-2H,(H,11,12)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJMIBGVCGNFQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)NC=O)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70519250 | |

| Record name | (2-Formamido-1,3-thiazol-4-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70519250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64987-06-0 | |

| Record name | 2-(Formylamino)-α-oxo-4-thiazoleacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64987-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Formamido-1,3-thiazol-4-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70519250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-formamido-1,3-thiazol-4-yl)(oxo)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic Acid

Executive Summary

This compound is a pivotal chemical intermediate, primarily recognized for its role as the acyl side-chain in the synthesis of third-generation cephalosporin antibiotics, most notably Cefixime. Its intricate structure, featuring a formylated amine, a thiazole core, and an α-ketoacid moiety, demands a precise and multi-step synthetic approach. This guide provides a comprehensive overview of a robust and field-proven pathway for its synthesis, beginning from common starting materials. We will dissect each critical stage of the synthesis, from the initial ring formation via the Hantzsch thiazole condensation to the crucial α-oxidation and final hydrolysis. The causality behind experimental choices, detailed step-by-step protocols, and process validation are elucidated to provide researchers and drug development professionals with a thorough and actionable understanding of this essential manufacturing process.

Introduction

The efficacy of β-lactam antibiotics is profoundly influenced by the nature of the acylamino side chain at the C-7 position of the cephalosporin nucleus. The 2-(2-aminothiazol-4-yl)acetyl moiety is a cornerstone of third and fourth-generation cephalosporins, conferring broad-spectrum activity. The synthesis of this compound, a key precursor for the Cefixime side chain, presents a unique synthetic challenge.[1][2] The process requires the strategic construction of the heterocyclic core, careful manipulation of functional groups, and a selective oxidation that is non-trivial. This document details a logical and efficient synthetic pathway, emphasizing the chemical principles that ensure high yield and purity.

Overall Synthetic Pathway

The synthesis can be logically segmented into four primary stages:

-

Thiazole Ring Formation: Construction of the core 2-aminothiazole acetic acid ester structure using the Hantzsch synthesis.

-

N-Formylation: Protection of the exocyclic amine as a formamide, which is essential for directing the subsequent oxidation and is a required feature of the final molecule.

-

α-Oxidation: The key transformation of the α-methylene group of the acetate side chain into a ketone, yielding the glyoxylate structure.

-

Saponification: Hydrolysis of the ethyl ester to afford the final carboxylic acid product.

Caption: High-level overview of the four-stage synthesis pathway.

Part 1: Synthesis of Ethyl 2-(2-Aminothiazol-4-yl)acetate

Principle: The Hantzsch Thiazole Synthesis

The foundational step in this pathway is the Hantzsch thiazole synthesis, a classic and highly reliable method for constructing thiazole rings.[3] The mechanism involves the reaction between an α-haloketone and a thioamide. In this specific application, thiourea serves as the thioamide component, providing the N-C-S backbone that will become the C2-N3-S1 portion of the thiazole ring, including the exocyclic amino group. Ethyl 4-chloroacetoacetate acts as the α-halocarbonyl component, which cyclizes to form the rest of the ring. The reaction proceeds via initial nucleophilic attack by the sulfur of thiourea on the carbon bearing the halogen, followed by an intramolecular condensation and dehydration to yield the aromatic thiazole ring.[4]

Sources

- 1. CN101362733B - Method for preparing cefixime side chain active ester - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]

A Comprehensive Spectroscopic Guide to 2-(2-Formamidothiazol-4-yl)-2-oxoacetic Acid: Elucidating Molecular Structure for Pharmaceutical Development

This technical guide provides an in-depth analysis of the spectroscopic signature of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid, a key intermediate in the synthesis of third-generation cephalosporin antibiotics like Cefixime.[1] A thorough understanding of its structural features, as revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is paramount for researchers, scientists, and drug development professionals to ensure purity, optimize reaction conditions, and confirm the identity of this critical synthetic building block.

Introduction: The Significance of Spectroscopic Characterization

This compound (C₆H₄N₂O₄S) is a heterocyclic compound featuring a thiazole ring, a carboxylic acid, a ketone, and a formamide group.[1] The interplay of these functional groups dictates its reactivity and ultimately the successful synthesis of the target active pharmaceutical ingredient (API). Spectroscopic methods provide a non-destructive and highly informative means to peer into the molecular architecture, offering a unique fingerprint that confirms its identity and purity. This guide will delve into the theoretical underpinnings and practical application of NMR, IR, and MS for the comprehensive characterization of this molecule.

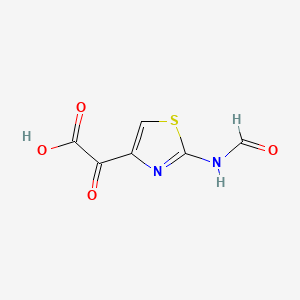

Molecular Structure and Key Functional Groups

A clear visualization of the molecular structure is the foundation for interpreting spectroscopic data. The following diagram illustrates the connectivity of atoms and the principal functional groups within this compound.

Figure 1: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The anticipated chemical shifts (δ) are influenced by the electronic environment of each proton.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | 12.0 - 14.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. |

| Formamide (-NHCHO) | 8.0 - 8.5 | Singlet | 1H | The formyl proton is adjacent to an electronegative oxygen and nitrogen, leading to a downfield shift. |

| Thiazole Ring (-CH=) | 7.5 - 8.0 | Singlet | 1H | Protons on aromatic heterocyclic rings typically resonate in this region. The exact shift depends on the substituents.[2] |

| Amide (-NH-) | 9.0 - 11.0 | Singlet (broad) | 1H | The amide proton is also deshielded and may exhibit broadening due to quadrupolar relaxation of the adjacent nitrogen and exchange. |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide insight into the electronic nature of the carbon skeleton.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid (-COOH) | 160 - 170 | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| Ketone (C=O) | 180 - 190 | The ketone carbonyl carbon is typically found further downfield than the carboxylic acid carbonyl. |

| Formamide (CHO) | 160 - 165 | The formyl carbon is in a similar region to the carboxylic acid carbon. |

| Thiazole Ring (C-S) | 110 - 120 | The carbon atom in the thiazole ring adjacent to the sulfur is expected in this range. |

| Thiazole Ring (C=N) | 140 - 150 | The carbon atom double-bonded to nitrogen in the thiazole ring will be further downfield. |

| Thiazole Ring (C-NH) | 155 - 165 | The carbon atom attached to the formamido group will be significantly deshielded. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: IR Analysis

-

Sample Preparation: For a solid sample, the most common methods are preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring high-quality IR spectra.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000 to 400 cm⁻¹).

IR Spectral Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type | Rationale |

| Carboxylic Acid O-H | 2500 - 3300 (broad) | Stretching | The broadness is due to strong hydrogen bonding. |

| Amide N-H | 3100 - 3300 | Stretching | The position can indicate the extent of hydrogen bonding. |

| C-H (thiazole) | 3000 - 3100 | Stretching | Characteristic of C-H bonds in aromatic/heterocyclic systems. |

| Ketone C=O | 1700 - 1720 | Stretching | The conjugation with the thiazole ring may slightly lower the frequency. |

| Carboxylic Acid C=O | 1700 - 1725 | Stretching | This band may overlap with the ketone C=O stretch. |

| Amide C=O (Amide I) | 1650 - 1680 | Stretching | A strong, characteristic band for amides. |

| C=N (thiazole) | 1600 - 1650 | Stretching | The double bond within the thiazole ring. |

| N-H (Amide II) | 1510 - 1550 | Bending | Another characteristic amide band. |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: MS Analysis

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like HPLC for separation prior to analysis.[3][4]

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile molecule, and it is often used in LC-MS applications.[5][6]

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

Mass Spectral Interpretation

The mass spectrum will show the molecular ion peak and various fragment ions. The molecular weight of this compound is 200.17 g/mol .[7]

-

Molecular Ion Peak (M⁺): In a positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at m/z 201. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 199.

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. A plausible fragmentation pathway is visualized below.

Figure 2: A simplified, hypothetical fragmentation pathway for this compound in positive ion ESI-MS.

Conclusion: A Unified Spectroscopic Picture

The complementary nature of NMR, IR, and Mass Spectrometry provides a robust and self-validating system for the structural elucidation and purity assessment of this compound. While NMR defines the carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS provides the molecular weight and fragmentation fingerprint. For researchers and professionals in drug development, a comprehensive understanding and application of these techniques are indispensable for ensuring the quality and consistency of this vital pharmaceutical intermediate. The synthesis of related thiazole derivatives is a broad field of study, and the spectroscopic techniques outlined here are fundamental to their characterization.[8][9][10][11][12]

References

-

SIELC Technologies. (2-Formamido-1,3-thiazol-4-yl)(oxo)acetic acid. [Link]

-

Aziz, D. M., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances. [Link]

- Google Patents. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.

-

Journal of Pharmaceutical and Applied Chemistry. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

- Google Patents.

-

Oakwood Chemical. Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate. [Link]

-

National Institutes of Health. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

-

ResearchGate. Synthesis, Spectroscopic Characterization, and DFT Studies of Novel Thiazole Derivatives: Molecular Docking and Optical Properties Investigation. [Link]

-

Repository Universitas Muhammadiyah Sidoarjo. Synthesis and Characterization and Biological Study of Some Oxazepine Derivatives from 2-Acetylthiazole. [Link]

-

MDPI. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. [Link]

-

PubChem. 2-(2-Methyl-1,3-thiazol-4-yl)-2-oxoacetic acid. [Link]

-

SIELC Technologies. Ethyl (2-formamido-1,3-thiazol-4-yl)glyoxylate. [Link]

-

PubMed. Liquid chromatography/tandem mass spectrometry determination of (4S,2RS)-2,5,5-trimethylthiazolidine-4-carboxylic acid, a stable adduct formed between D-(-)-penicillamine and acetaldehyde (main biological metabolite of ethanol), in plasma, liver and brain rat tissues. [Link]

-

Frontiers. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [Link]

-

National Institutes of Health. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. [Link]

Sources

- 1. Buy this compound | 64987-06-0 [smolecule.com]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. Ethyl (2-formamido-1,3-thiazol-4-yl)glyoxylate | SIELC Technologies [sielc.com]

- 4. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Liquid chromatography/tandem mass spectrometry determination of (4S,2RS)-2,5,5-trimethylthiazolidine-4-carboxylic acid, a stable adduct formed between D-(-)-penicillamine and acetaldehyde (main biological metabolite of ethanol), in plasma, liver and brain rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (2-Formamido-1,3-thiazol-4-yl)(oxo)acetic acid | SIELC Technologies [sielc.com]

- 8. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]

- 9. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Characterization and Biological Study of Some Oxazepine Derivatives from 2-Acetylthiazole - Repository Universitas Muhammadiyah Sidoarjo [eprints.umsida.ac.id]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to (2-Formamido-1,3-thiazol-4-yl)glyoxylic Acid (CAS 64987-06-0)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (2-Formamido-1,3-thiazol-4-yl)glyoxylic acid, CAS number 64987-06-0. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth insights into the utility and characteristics of this important chemical intermediate.

Introduction and Chemical Identity

(2-Formamido-1,3-thiazol-4-yl)glyoxylic acid, also known as 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid, is a heterocyclic organic compound. Its structure is characterized by a central thiazole ring, a five-membered ring containing both sulfur and nitrogen, substituted with a formamido group at the 2-position and a glyoxylic acid moiety at the 4-position.[1][2] This unique combination of functional groups makes it a valuable and reactive building block in synthetic chemistry.[3]

The primary significance of this compound lies in its role as a key intermediate in the synthesis of third-generation cephalosporin antibiotics, most notably Cefixime.[4] The purity and precise structure of this intermediate are critical for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).[5]

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| CAS Number | 64987-06-0[6] |

| IUPAC Name | 2-(2-formamido-1,3-thiazol-4-yl)-2-oxoacetic acid[4] |

| Synonyms | (2-Formamido-4-thiazolyl)glyoxalic acid, 2-(2-Formylaminothiazol-4-yl)glyoxylic acid, FTGA[1][2] |

| Molecular Formula | C₆H₄N₂O₄S[6] |

| Molecular Weight | 200.17 g/mol [4][6] |

| EINECS Number | 613-733-1[2] |

Physicochemical Properties

(2-Formamido-1,3-thiazol-4-yl)glyoxylic acid is typically a white to off-white or beige crystalline powder.[7][8] It is soluble in water.[7][8] A comprehensive summary of its calculated and experimentally determined physicochemical properties is provided below.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Boiling Point | 406.6 °C at 760 mmHg | [2][7] |

| Flash Point | 199.7 °C | [2][7] |

| Density | 1.739 g/cm³ | [2][7] |

| pKa | 1.80 ± 0.54 (Predicted) | [2] |

| Vapor Pressure | 2.43E-07 mmHg at 25°C | [2] |

| Refractive Index | 1.692 | [2] |

| Polar Surface Area | 124.6 Ų | [7] |

| #H Bond Donors | 2 | [7] |

| #H Bond Acceptors | 6 | [7] |

| #Freely Rotating Bonds | 2 | [7] |

Synthesis and Manufacturing

The synthesis of (2-Formamido-1,3-thiazol-4-yl)glyoxylic acid is a critical step in the overall manufacturing process of Cefixime. A common and effective laboratory-scale synthesis involves the hydrolysis of a thioglyoxylic acid methyl ester precursor.

Experimental Protocol: Synthesis from a Methyl Ester Precursor

This protocol describes the hydrolysis of 2-(2-formylaminothiazol-4-yl)thioglyoxylic S-acid methyl ester to yield the target compound.[4]

Materials:

-

2-(2-formylaminothiazol-4-yl)thioglyoxylic S-acid methyl ester

-

2 N Sodium Hydroxide (NaOH) aqueous solution

-

6 N Hydrochloric Acid (HCl)

-

Water (deionized)

-

Acetone

-

Standard laboratory glassware (beaker, dropping funnel, stirring apparatus)

-

Filtration apparatus

-

pH meter or pH paper

Procedure:

-

Suspend 23 g of 2-(2-formylaminothiazol-4-yl)thioglyoxylic S-acid methyl ester in 200 ml of water in a suitable reaction vessel.

-

While cooling the suspension with a water bath, add 125 ml of a 2 N aqueous sodium hydroxide solution dropwise over a period of 30 minutes. Maintain stirring throughout the addition.

-

After the addition is complete, continue stirring the resulting mixture at room temperature for 1 hour to ensure the hydrolysis reaction goes to completion.

-

Following the reaction period, carefully adjust the pH of the reaction mixture to 2.5 using 6 N hydrochloric acid. This will precipitate the product.

-

Collect the deposited crystals by filtration.

-

Wash the collected crystals successively with water and then with acetone to remove residual impurities and solvent.

-

Dry the purified crystals to obtain the final product, 2-(2-formylaminothiazol-4-yl)glyoxylic acid. The expected yield is approximately 81.6%.[4]

Caption: Workflow for the synthesis of (2-Formamido-1,3-thiazol-4-yl)glyoxylic acid.

Role in Pharmaceutical Synthesis: The Cefixime Pathway

The primary industrial application of (2-Formamido-1,3-thiazol-4-yl)glyoxylic acid is as a crucial acylating agent in the synthesis of Cefixime. The glyoxylic acid moiety is activated and then coupled with the core cephalosporin nucleus, 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA), to form the amide bond that is characteristic of this class of antibiotics.[9][10]

The glyoxylic acid's aldehyde group provides a reactive handle for further modifications, while the carboxylic acid is the site of activation for the key amidation reaction. The formamido group on the thiazole ring is a protecting group for the amine, which is deprotected in a later step of the synthesis.

The Core Reaction: Amidation with 7-AVCA

The central step involving CAS 64987-06-0 is the formation of an amide bond with the 7-amino group of the cephem nucleus. This is typically not a direct reaction between the glyoxylic acid and the amine. The carboxylic acid of the glyoxylic acid derivative must first be "activated" to facilitate the nucleophilic attack by the amine. This is often achieved by converting it into a more reactive species, such as an acid chloride, an active ester (e.g., a benzothiazolyl ester), or by using coupling agents.[9][11][12]

The reaction with 7-AVCA (CAS 79349-82-9) forms the Cefixime backbone.[13] Subsequent steps in the full Cefixime synthesis would involve modification of the oxoacetic acid side chain and deprotection of any protecting groups.

Caption: Role of CAS 64987-06-0 in the Cefixime synthesis pathway.

Analytical Methodologies

To ensure the quality and purity of (2-Formamido-1,3-thiazol-4-yl)glyoxylic acid, particularly when used as a pharmaceutical intermediate, a reliable analytical method is essential. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.

Recommended HPLC Protocol

The following is a general Reverse Phase (RP) HPLC method suitable for the analysis of (2-Formamido-1,3-thiazol-4-yl)glyoxylic acid. Method optimization and validation are required for specific applications.

Table 3: HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18, 250 x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility)[11] |

| Elution Mode | Isocratic or Gradient (to be optimized based on impurity profile) |

| Flow Rate | 1.0 - 1.5 mL/min[6] |

| Detection | UV at 254 nm[14] |

| Column Temp. | 25-40 °C |

| Injection Vol. | 20 µL |

| Sample Prep. | Dissolve sample in mobile phase or a suitable solvent mixture (e.g., water/acetonitrile) |

Causality and Considerations:

-

Column Choice: A C18 column is a standard choice for reverse-phase chromatography, providing good retention for moderately polar organic molecules.

-

Mobile Phase: An acetonitrile/water mixture is common. The addition of an acid like phosphoric or formic acid is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.[11]

-

Detection: The thiazole ring and conjugated system provide strong UV absorbance, making UV detection at a wavelength like 254 nm a sensitive and reliable method.[14]

Biological Activity and Safety

Biological Activity

As an intermediate, (2-Formamido-1,3-thiazol-4-yl)glyoxylic acid is not intended for direct biological or therapeutic use, and as such, it does not have a direct mechanism of action.[4] Its biological relevance is derived from its role as a precursor to Cefixime, which functions by inhibiting bacterial cell wall synthesis.[4] While the thiazole moiety is present in many biologically active compounds with potential antimicrobial or antitumor properties, there is no substantial evidence to suggest that CAS 64987-06-0 itself possesses significant intrinsic biological activity.[1][15]

Safety and Handling

Based on available Safety Data Sheets (SDS), (2-Formamido-1,3-thiazol-4-yl)glyoxylic acid is classified as a skin sensitizer.[10]

-

GHS Hazard Statement: H317: May cause an allergic skin reaction.[10]

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]

-

P272: Contaminated work clothing should not be allowed out of the workplace.[10]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[10]

-

P333+P317: If skin irritation or rash occurs: Get medical help.[10]

-

Detailed toxicological and ecological data are not extensively documented.[10] Standard laboratory safety protocols should be strictly followed when handling this compound. It is intended for research and development or industrial use only and is not for medicinal or household applications.[10]

Conclusion

(2-Formamido-1,3-thiazol-4-yl)glyoxylic acid (CAS 64987-06-0) is a pivotal chemical intermediate whose properties and reactivity are of significant interest to the pharmaceutical industry. Its well-defined structure allows for its efficient incorporation into the complex architecture of cephalosporin antibiotics like Cefixime. A thorough understanding of its synthesis, analytical control, and chemical behavior is paramount for any drug development program utilizing this building block. This guide has consolidated the available technical information to serve as a valuable resource for scientists and researchers in this field.

References

-

(2-Formamido-1,3-thiazol-4-yl)glyoxylic acid. Guidechem.

-

Synthesis of 2-(2-formylaminothiazol-4-yl)glyoxylic acid. PrepChem.com.

-

Cas 64987-06-0,(2-Formamido-1,3-thiazol-4-yl)glyoxylic acid. lookchem.

-

GLYOXYLIC ACID. Ataman Kimya.

-

Cas 64987-06-0,(2-Formamido-1,3-thiazol-4-yl)glyoxylic acid | lookchem. lookchem.

-

(2-Formamido-1,3-thiazol-4-yl)glyoxylic acid. Guidechem.

-

HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech.

-

Understanding Cefixime Synthesis: The Role of ETHYL 2-(2-FORMYLAMINO-1,3-THIAZOL-4-YL)-2-OXOACETATE. Pharmaffiliates.

-

64987-06-0 | CAS DataBase. ChemicalBook.

-

Study on the synthesis of cefixime. ResearchGate.

-

(2-Formamido-1,3-thiazol-4-yl)(oxo)acetic acid. SIELC Technologies.

-

(2-Formamido-1,3-thiazol-4-yl)glyoxylic acid. JIGS Chemical Limited.

-

CN104193765A - Method for synthesizing cefixime. Google Patents.

-

(2-Formamido-1,3-thiazol-4-yl)glyoxylic acid - Safety Data Sheet. ChemicalBook.

-

7-Amino-3-vinyl-3-cephem-4-carboxylic Acid. Santa Cruz Biotechnology.

-

In Vivo Biological Activity of Antioxidative Aminothiazole Derivatives. PubMed.

Sources

- 1. Glyoxylic acid - Wikipedia [en.wikipedia.org]

- 2. Cas 64987-06-0,(2-Formamido-1,3-thiazol-4-yl)glyoxylic acid | lookchem [lookchem.com]

- 3. Glyoxylic acid: Application, Production and Isolation_Chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. nbinno.com [nbinno.com]

- 6. padproject.nd.edu [padproject.nd.edu]

- 7. Page loading... [wap.guidechem.com]

- 8. (2-Formamido-1,3-thiazol-4-yl)glyoxylic Acid, Pharmaceutical-Grade, Best Price [jigspharma.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. CN104193765A - Method for synthesizing cefixime - Google Patents [patents.google.com]

- 13. scbt.com [scbt.com]

- 14. pharmtech.com [pharmtech.com]

- 15. In vivo biological activity of antioxidative aminothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Thiazole-Containing Building Blocks: A Senior Application Scientist's Guide to Synthesis, Strategy, and Therapeutic Innovation

Executive Summary

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and versatile substitution patterns have made it a cornerstone in the development of a multitude of therapeutic agents. Molecules incorporating this moiety can interact with biological systems in diverse ways, from activating or blocking receptors to inhibiting key enzymatic pathways.[2] This guide provides an in-depth technical overview for researchers and drug development professionals, moving from the fundamental chemical principles of the thiazole core to its synthesis, therapeutic applications, and the nuanced structure-activity relationships that drive modern drug design. We will explore cornerstone synthetic protocols, analyze the mechanisms of action of blockbuster drugs, and provide field-proven insights into the strategic use of thiazole-based building blocks.

The Thiazole Scaffold: A Foundation for Drug Discovery

The thiazole nucleus is a fundamental component in numerous biologically active compounds, making it one of the most extensively studied heterocycles in medicinal chemistry.[3][4] Its prevalence is evident in both natural products, such as Thiamine (Vitamin B1), and a wide array of FDA-approved synthetic drugs.[4][5] The scaffold's utility stems from its distinct physicochemical properties and its capacity to serve various roles in lead identification and optimization, including as a pharmacophore, a bioisostere, and a structural linker.[6]

Physicochemical and Reactivity Profile

Thiazole is a pale-yellow liquid with a pyridine-like odor, a boiling point of 116-118°C, and a pKa of 2.5 for its conjugate acid.[6] It is sparingly soluble in water but soluble in alcohol and ether.[6] This balance of properties, combined with its aromatic stability, allows the thiazole ring to be well-tolerated in physiological systems and provides a stable core for further chemical modification.

The reactivity of the thiazole ring is key to its utility as a building block. The C2, C4, and C5 positions offer distinct sites for functionalization, enabling the synthesis of diverse compound libraries. The nitrogen atom at position 3 can participate in hydrogen bonding, a critical interaction for target binding, while the sulfur atom at position 1 influences the ring's electronic distribution and overall lipophilicity.[7]

Core Synthetic Methodologies: Building the Thiazole Ring

The construction of the thiazole ring is a well-established field, with several named reactions providing reliable access to this scaffold. Among these, the Hantzsch synthesis remains the most prominent and versatile method.

The Cornerstone: Hantzsch Thiazole Synthesis

Developed in the late 1800s, the Hantzsch synthesis is a robust reaction that forms the thiazole ring by condensing an α-haloketone with a thioamide.[8][9] The reaction proceeds through a multi-step pathway involving an initial SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[8] Its high yields and operational simplicity have made it a mainstay in medicinal chemistry.[8]

Below is a generalized workflow for the Hantzsch synthesis.

Caption: General experimental workflow for the Hantzsch thiazole synthesis.

Detailed Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole[8]

This protocol describes a representative Hantzsch synthesis. The causality behind the choice of base in the workup is critical: the reaction is often performed under conditions that can protonate the product, making it soluble. Adding a weak base like sodium carbonate neutralizes the thiazole, causing it to precipitate for easy collection.[8]

Materials:

-

2-Bromoacetophenone (5.0 mmol)

-

Thiourea (7.5 mmol)

-

Methanol (5 mL)

-

5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

-

Deionized Water

Procedure:

-

In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone and thiourea.

-

Add 5 mL of methanol to the vial.

-

Heat the mixture with stirring on a hot plate set to a low-to-medium temperature (approx. 100°C setting) for 30 minutes.

-

Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution. Swirl to mix thoroughly. A precipitate should form.

-

Set up a Büchner funnel for vacuum filtration. Wet the filter paper with deionized water to ensure a good seal.

-

Filter the mixture under vacuum.

-

Wash the collected solid (the filter cake) with deionized water to remove any residual salts.

-

Transfer the solid product to a tared watch glass and allow it to air dry or dry in a low-temperature oven.

Modern Synthetic Approaches

While Hantzsch synthesis is foundational, modern medicinal chemistry often employs variations to improve efficiency and environmental impact. Recent advances include microwave-assisted one-pot syntheses and the use of novel catalysts.[10][11] These methods can significantly reduce reaction times and increase yields, which is crucial for the rapid generation of compound libraries in drug discovery campaigns.

Thiazole Scaffolds in Action: Therapeutic Applications

The true value of thiazole-containing building blocks is demonstrated by their incorporation into numerous clinically successful drugs across various disease areas.[5] The thiazole moiety can act as the primary pharmacophore or as a critical structural element that correctly orients other functional groups for optimal target engagement.

| Drug Name | Therapeutic Class | Mechanism of Action (MoA) | Key Feature of Thiazole |

| Dasatinib | Anticancer | Multi-targeted tyrosine kinase inhibitor (BCR-ABL, Src family) | Core scaffold for orienting side chains into kinase active site |

| Ixabepilone | Anticancer | Epothilone B analogue; stabilizes microtubules, inducing apoptosis[2][10] | Essential part of the macrocyclic pharmacophore |

| Ritonavir | Antiviral (Anti-HIV) | HIV protease inhibitor[4][12] | Forms key hydrogen bonds and hydrophobic interactions in the enzyme's active site |

| Meloxicam | Anti-inflammatory (NSAID) | Preferential inhibitor of cyclooxygenase-2 (COX-2)[13] | Central scaffold linking acidic enol and aromatic functionalities |

| Sulfathiazole | Antibacterial | Dihydropteroate synthase inhibitor (interferes with folic acid synthesis)[12] | Bioisostere for para-aminobenzoic acid (PABA) |

Case Study: Thiazole in Anticancer Therapy - Dasatinib

Dasatinib is a potent oral medication used to treat chronic myeloid leukemia (CML). Its mechanism relies on the inhibition of multiple tyrosine kinases, most notably BCR-ABL, which is the oncogenic driver of CML. The thiazole ring in Dasatinib is not merely a linker; it is a central, rigid scaffold that correctly positions the 2-chloro-6-methylphenyl and the hydroxyethylpiperazine side chains to bind with high affinity to the ATP-binding pocket of the kinase. Thiazole derivatives have been shown to induce apoptosis and disrupt critical signaling pathways like PI3K/Akt/mTOR.[14]

Caption: Mechanism of action for Dasatinib, a thiazole-based kinase inhibitor.

Structure-Activity Relationship (SAR) and Design Principles

Systematic modification of a lead compound is the essence of medicinal chemistry. For thiazole-based building blocks, understanding the SAR provides a roadmap for optimizing potency, selectivity, and pharmacokinetic properties.

The different positions on the thiazole ring are not equivalent. For example, in a series of antimicrobial thiazoles, substitutions at the C2 and C4 positions can drastically alter activity against different bacterial strains. Hybridizing the thiazole scaffold with other heterocyclic rings, such as pyrazoline or pyridine, is a common strategy to explore new chemical space and enhance biological activity.[15][16]

The general principles of SAR for a thiazole scaffold can be visualized as follows:

Caption: Conceptual SAR map for a generic thiazole scaffold.

Conclusion and Future Perspectives

Thiazole-containing building blocks are undeniably a cornerstone of modern medicinal chemistry. Their synthetic accessibility, coupled with their proven track record in FDA-approved drugs, ensures their continued relevance.[3][5] Future research will likely focus on several key areas:

-

Novel Synthetic Routes: Developing even more efficient and sustainable methods for synthesizing and functionalizing the thiazole core.[17]

-

Hybrid Molecules: Continuing the strategy of combining the thiazole scaffold with other pharmacophores to tackle complex diseases and drug resistance.[18]

-

Targeting New Pathways: Applying thiazole-based libraries to novel biological targets to uncover first-in-class therapeutics.

The versatility of the thiazole scaffold is far from exhausted. For the dedicated researcher, it remains a fertile ground for the discovery and development of the next generation of innovative medicines.

References

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

Thiazole Ring—A Biologically Active Scaffold. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

A review on thiazole based compounds & it's pharmacological activities. (2024). ResearchGate. Retrieved from [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed. Retrieved from [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Springer. Retrieved from [Link]

-

Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega. Retrieved from [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023). ResearchGate. Retrieved from [Link]

-

Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. Retrieved from [Link]

-

Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (n.d.). Bentham Science. Retrieved from [Link]

-

Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents. Design, Synthesis and Biological Evaluation. (n.d.). PubMed. Retrieved from [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). NIH. Retrieved from [Link]

-

Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.). PubMed. Retrieved from [Link]

-

(PDF) Recent Advances in The Synthesis of Thiazole Ring: Mini Review. (2025). ResearchGate. Retrieved from [Link]

-

Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (n.d.). MDPI. Retrieved from [Link]

-

Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). PMC - NIH. Retrieved from [Link]

-

The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Retrieved from [Link]

-

The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. (n.d.). NeuroQuantology. Retrieved from [Link]

-

(PDF) Editorial: Thiazole Heterocycle: A Privileged Scaffold for Drug Design and Discovery. (2018). ResearchGate. Retrieved from [Link]

-

Recent Development in the Synthesis of Thiazoles. (2022). PubMed. Retrieved from [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI. Retrieved from [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Advanced Scientific Research. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. (n.d.). ACS Publications. Retrieved from [Link]

-

Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. (2023). PubMed. Retrieved from [Link]

-

Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PMC - PubMed Central. Retrieved from [Link]

-

Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. (n.d.). ResearchGate. Retrieved from [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

-

Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. (n.d.). CUTM Courseware. Retrieved from [Link]

-

Thiazole derivatives with antimicrobial activity. (n.d.). ResearchGate. Retrieved from [Link]

-

Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (n.d.). PubMed Central. Retrieved from [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Springer. Retrieved from [Link]

-

(PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2025). ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiazole synthesis [organic-chemistry.org]

- 12. jchemrev.com [jchemrev.com]

- 13. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jbarbiomed.com [jbarbiomed.com]

- 17. researchgate.net [researchgate.net]

- 18. Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Hantzsch Thiazole Synthesis of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic Acid

Abstract

The thiazole nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a multitude of pharmacologically active compounds.[1][2] Its presence in natural products and synthetic drugs underscores the critical need for robust and efficient synthetic methodologies. The Hantzsch thiazole synthesis, a classic yet remarkably versatile reaction first described in 1887, remains a primary route for constructing this vital heterocyclic scaffold.[3] This guide provides an in-depth technical examination of the Hantzsch synthesis as applied to the preparation of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid, a key intermediate in the synthesis of third-generation cephalosporin antibiotics such as Cefixime.[4][5] We will dissect the reaction mechanism, provide detailed, field-proven experimental protocols for its multi-step execution, and discuss the critical parameters that ensure a successful and high-yield synthesis. This document is intended for researchers, medicinal chemists, and process development professionals engaged in pharmaceutical synthesis.

The Hantzsch Thiazole Synthesis: A Mechanistic Overview

The Hantzsch synthesis is fundamentally a condensation reaction between an α-haloketone and a thioamide to yield a thiazole.[6] The reaction's reliability and high yields have cemented its status as a foundational method in heterocyclic chemistry.[2]

The mechanism proceeds through three key stages:

-

S-Alkylation: The reaction initiates with a nucleophilic attack from the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone. This bimolecular nucleophilic substitution (SN2) step forms an isothioamide salt intermediate.[7][8]

-

Intramolecular Cyclization: The nitrogen atom of the isothioamide intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone moiety. This intramolecular condensation forms a five-membered heterocyclic ring, a hydroxyl-thiazoline intermediate.[1][8]

-

Dehydration: The final step involves the acid-catalyzed elimination of a water molecule from the hydroxyl-thiazoline intermediate. This dehydration step results in the formation of a stable, aromatic thiazole ring, which serves as the thermodynamic driving force for the reaction.[8]

Synthetic Strategy for this compound

A direct synthesis of the target acid is challenging due to the reactivity of the free carboxylic acid group under typical Hantzsch conditions. A more robust and industrially relevant strategy involves the synthesis of its ethyl ester, Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate (CAS 64987-03-7), followed by a simple hydrolysis step.[4][9]

This retrosynthetic approach simplifies the process and protects the acid functionality.

The core of the synthesis is therefore the Hantzsch condensation between N-formylthiourea and a suitable α-haloketone, ethyl 4-chloro-2,3-dioxobutanoate.

Experimental Protocol: Synthesis of the Ethyl Ester Precursor

This section details the laboratory-scale synthesis of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |

| Ethyl 4-chloro-2,3-dioxobutanoate | C₆H₇ClO₄ | 178.57 | 1.0 | 17.85 g (100 mmol) |

| N-Formylthiourea | C₂H₄N₂OS | 104.13 | 1.1 | 11.45 g (110 mmol) |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | Solvent | 400 mL |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | For work-up |

| Deionized Water | H₂O | 18.02 | --- | For work-up |

Step-by-Step Methodology

-

Reaction Setup: To a 1-liter, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add N-formylthiourea (11.45 g, 110 mmol) and absolute ethanol (400 mL).

-

Initiation: Stir the mixture at room temperature under a nitrogen atmosphere until the N-formylthiourea is fully dissolved.

-

Addition of α-Haloketone: Slowly add ethyl 4-chloro-2,3-dioxobutanoate (17.85 g, 100 mmol) to the solution over 15 minutes. The addition is mildly exothermic. Causality Note: A controlled addition prevents a rapid temperature increase, minimizing potential side reactions.

-

Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The formation of the thiazole ring requires thermal energy to drive the cyclization and dehydration steps.[8]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the limiting reagent (α-haloketone) and the appearance of a new, more polar spot indicates product formation.

-

Work-up and Isolation:

-

After completion, cool the reaction mixture to room temperature. The initial product may be present as its hydrochloride salt.[8]

-

Slowly pour the cooled mixture into a beaker containing 800 mL of cold deionized water with vigorous stirring.

-

Neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise until the pH reaches 7.0-7.5. This deprotonates the thiazolium salt, precipitating the neutral product.[1]

-

Stir the resulting suspension for 30 minutes in an ice bath to maximize precipitation.

-

-

Purification:

-

Collect the pale yellow solid product by vacuum filtration through a Büchner funnel.

-

Wash the filter cake sequentially with cold deionized water (2 x 100 mL) and cold ethanol (1 x 50 mL) to remove inorganic salts and unreacted starting materials.

-

Dry the product in a vacuum oven at 40-50 °C to a constant weight. The expected yield is typically in the range of 75-85%.

-

Protocol: Hydrolysis to the Final Product

The terminal step is the saponification of the ethyl ester to yield the target carboxylic acid.

-

Reaction Setup: In a 500 mL flask, suspend the dried Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate (e.g., 22.8 g, 100 mmol) in 200 mL of deionized water.

-

Hydrolysis: While stirring, add a 2 M solution of sodium hydroxide (NaOH) dropwise at room temperature until the ester is fully dissolved and the pH is stable around 12-13. Stir for 2-3 hours at room temperature, monitoring the disappearance of the starting ester by TLC.

-

Acidification: Cool the solution in an ice bath to 0-5 °C. Very slowly, add 4 M hydrochloric acid (HCl) dropwise with vigorous stirring to acidify the solution to a pH of approximately 1-2. Causality Note: Slow addition at low temperature is critical to control the exotherm of neutralization and to ensure the desired product precipitates in a crystalline, easily filterable form.

-

Isolation: A white or off-white precipitate of this compound will form. Stir the cold suspension for another 30 minutes.

-

Purification: Collect the solid by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.

Characterization and Validation

The identity and purity of the synthesized compounds must be confirmed through analytical methods.

-

Appearance: The ethyl ester is typically a light yellow solid, while the final acid is an off-white solid.[5]

-

Melting Point: The ethyl ester has a reported melting point of 232-234 °C.[5]

-

¹H-NMR: The spectrum should show characteristic peaks for the formyl proton (~8.5 ppm), the thiazole ring proton (~7.0 ppm), and either the ethyl group (ester) or a broad singlet for the carboxylic acid proton.

-

¹³C-NMR: Signals corresponding to the thiazole ring carbons (C-S and C=N), amide, ketone, and carboxylic acid/ester carbons should be present.[2]

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the target molecule (C₆H₄N₂O₄S, M.W. 199.99) or its ethyl ester (C₈H₈N₂O₄S, M.W. 228.23).[4][10]

Applications in Drug Development

The thiazole ring is a privileged scaffold in medicinal chemistry, imparting unique electronic and conformational properties to molecules.[2][6] this compound and its derivatives are not merely laboratory curiosities; they are crucial building blocks for advanced pharmaceutical agents.

Most notably, this scaffold forms the C-7 side chain of several third-generation cephalosporin antibiotics, including Cefixime. The formamido-thiazole moiety is essential for their broad-spectrum antibacterial activity and stability against β-lactamase enzymes. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to the pharmaceutical industry.

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

Al-Ghorbani, M., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(8), 1046. Available from: [Link]

-

OChem Tutor. (2019). synthesis of thiazoles. YouTube. Available from: [Link]

-

CUTM Courseware. Thiazole. Available from: [Link]

-

MDPI. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

-

Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of thiazoles. Available from: [Link]

-

ResearchGate. Hantzsch thiazole synthesis. Available from: [Link]

-

Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available from: [Link]

-

PubChem. 2-(2-formamido-1,3-thiazol-4-yl)-2-oxoacetic acid. Available from: [Link]

-

Scribd. Hantzsch Thiazole Synthesis 2010. Available from: [Link]

-

ResearchGate. Synthesis of the 2-aminothiazole-4-carboxylate analogues. Available from: [Link]

-

SIELC Technologies. (2-Formamido-1,3-thiazol-4-yl)(oxo)acetic acid. Available from: [Link]

- Google Patents. WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.

- Google Patents. US5484928A - 2-(2-aminothiazol-4-yl)-2-oxoacetic acid derivatives.

-

ResearchGate. Synthesis of thiazolidine-4-carboxylic acid derivatives. Available from: [Link]

- Google Patents. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.

-

ResearchGate. New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. Available from: [Link]

-

PrepChem.com. Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate. Available from: [Link]

-

Nephrology Dialysis Transplantation. Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury. Available from: [Link]

-

PubMed. Effects of L-2-oxothiazolidine-4-carboxylate on the cytotoxic activity and toxicity of cyclophosphamide in mice bearing B16F10 melanoma liver metastases. Available from: [Link]

-

Chongqing Chemdad Co., Ltd. ethyl 2-(2-formylamino-1,3-thiazol-4-yl)-2-oxoacetate. Available from: [Link]

- Google Patents. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synarchive.com [synarchive.com]

- 4. ETHYL 2-(2-FORMYLAMINO-1,3-THIAZOL-4-YL)-2-OXOACETATE | 64987-03-7 [chemicalbook.com]

- 5. ETHYL 2-(2-FORMYLAMINO-1,3-THIAZOL-4-YL)-2-OXOACETATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate Online | Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate Manufacturer and Suppliers [scimplify.com]

- 10. PubChemLite - 2-(2-formamido-1,3-thiazol-4-yl)-2-oxoacetic acid (C6H4N2O4S) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Stability and Degradation Pathways of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid is a pivotal intermediate in the synthesis of third-generation cephalosporin antibiotics, most notably Cefixime.[1] The chemical integrity of this molecule is paramount to ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the stability of this compound and its degradation pathways under various stress conditions. Understanding these degradation profiles is crucial for developing robust manufacturing processes, establishing appropriate storage conditions, and creating reliable analytical methods for quality control.

This document delves into the principal degradation mechanisms—hydrolysis, oxidation, photolysis, and thermolysis—and outlines the probable degradation products based on the molecule's inherent chemical functionalities. Furthermore, it details a systematic approach to performing forced degradation studies and proposes a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of the parent molecule from its potential degradants.

Chemical Profile of this compound

The structure of this compound features several reactive functional groups that dictate its stability: a formamide group, a thiazole ring, and an α-keto acid moiety. Each of these is susceptible to degradation under specific environmental conditions.

| Property | Value |

| Molecular Formula | C₆H₄N₂O₄S |

| Molecular Weight | 200.17 g/mol |

| Appearance | Off-white to yellow crystalline powder |

| Key Functional Groups | Formamide, Thiazole, α-Keto Acid |

Predicted Degradation Pathways

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2][3] Based on the chemical structure of this compound, the following degradation pathways are anticipated under various stress conditions.

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for molecules containing labile functional groups such as amides and esters.

-

Acidic and Basic Conditions: The formamide group is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 2-(2-aminothiazol-4-yl)-2-oxoacetic acid (Impurity A) and formic acid. This reaction is often accelerated by heat. The α-keto acid functionality is generally stable to hydrolysis, but the thiazole ring may undergo cleavage under harsh conditions.

Parent [label="this compound"]; ImpurityA [label="2-(2-Aminothiazol-4-yl)-2-oxoacetic acid\n(Impurity A)"]; FormicAcid [label="Formic Acid"];

Parent -> ImpurityA [label="H+ or OH- / H2O\n(Hydrolysis of Formamide)"]; Parent -> FormicAcid [label="H+ or OH- / H2O"];

}

Hydrolytic Degradation Pathway.

Oxidative Degradation

Oxidative stress can lead to modifications of the electron-rich thiazole ring and other susceptible moieties.

-

Oxidizing Agents (e.g., H₂O₂): The sulfur atom in the thiazole ring is prone to oxidation, which can lead to the formation of an N-oxide or a sulfoxide derivative.[4] Severe oxidation may result in the cleavage of the thiazole ring, yielding smaller, more polar fragments.

Parent [label="this compound"]; N_Oxide [label="Thiazole N-oxide derivative"]; Sulfoxide [label="Thiazole S-oxide derivative"]; RingCleavage [label="Ring Cleavage Products"];

Parent -> N_Oxide [label="[O]"]; Parent -> Sulfoxide [label="[O]"]; Sulfoxide -> RingCleavage [label="Further Oxidation"]; N_Oxide -> RingCleavage [label="Further Oxidation"]; }

Oxidative Degradation Pathway.

Thermal Degradation

Elevated temperatures can provide the energy required for thermally labile groups to decompose.

-

Dry Heat: The α-keto acid functional group is known to be susceptible to thermal decarboxylation, which would result in the formation of 2-(2-formamidothiazol-4-yl)acetaldehyde. This reaction may be more pronounced at temperatures exceeding the molecule's melting point.

Parent [label="this compound"]; Decarboxylated [label="2-(2-Formamidothiazol-4-yl)acetaldehyde"]; CO2 [label="CO2"];

Parent -> Decarboxylated [label="Δ (Heat)\n(Decarboxylation)"]; Parent -> CO2 [label="Δ (Heat)"]; }

Thermal Degradation Pathway.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photochemical reactions.

-

UV/Visible Light: The conjugated system of the thiazole ring can absorb UV radiation, potentially leading to photo-rearrangement or cleavage of the ring. Studies on similar thiazole-containing molecules have shown that photolysis can result in decarboxylation followed by ring-opening reactions.

Experimental Protocol: Forced Degradation Studies

To experimentally verify these predicted pathways, a systematic forced degradation study should be conducted. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at detectable levels without being so excessive as to lead to secondary degradation.[5]

Stock Solution Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent system, such as a mixture of acetonitrile and water.

Stress Conditions

| Degradation Type | Experimental Conditions | Storage Conditions | Sampling Time (hours) |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 4, 8, 12, 24 |

| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 0.5, 1, 2, 4, 8 |

| Oxidative | 3% H₂O₂ | Room Temperature | 2, 4, 8, 12, 24 |

| Thermal (Dry Heat) | Solid state | 80°C | 24, 48, 72 |

| Photolytic | Solution in quartz cuvette | ICH Option 2 Photostability Chamber | 1.2 million lux hours and 200 watt hours/m² |

Note: Samples subjected to acidic or basic hydrolysis should be neutralized before analysis to prevent further degradation on the analytical column. A control sample, protected from the stressor, should be analyzed alongside the stressed samples.

Proposed Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is essential for separating the parent compound from its degradation products. Based on the analysis of related cephalosporin intermediates, a reverse-phase HPLC method is proposed.[4][6][7]

Chromatographic Conditions

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation of polar and non-polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH for good peak shape of acidic analytes and is MS-compatible. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |

| Gradient Elution | 0-5 min: 5% B; 5-20 min: 5-95% B; 20-25 min: 95% B; 25-26 min: 95-5% B; 26-30 min: 5% B | A gradient is necessary to elute both the polar degradation products and the less polar parent compound with good resolution. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |

| Detection Wavelength | 270 nm | Based on the UV absorbance maxima of similar thiazole-containing compounds. A photodiode array (PDA) detector is recommended to assess peak purity. |

| Injection Volume | 10 µL |

Method Validation

The proposed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[1] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities and degradation products. This is demonstrated by the resolution between the parent peak and all degradation peaks.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

-

Accuracy: The closeness of the test results to the true value. This is typically assessed by recovery studies.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Identification of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products.[1] By coupling the developed HPLC method to a mass spectrometer, the mass-to-charge ratio (m/z) of the parent compound and its degradants can be determined. Tandem mass spectrometry (MS/MS) can then be used to fragment the ions and provide structural information.

Summary and Conclusion

The stability of this compound is a critical parameter in the manufacturing of cephalosporin antibiotics. This guide has outlined the most probable degradation pathways, including hydrolysis of the formamide group, oxidation of the thiazole ring, and thermal decarboxylation. A systematic approach to forced degradation studies, coupled with a robust, stability-indicating HPLC method, is essential for identifying and controlling potential impurities. The proposed analytical method, when validated, will serve as a valuable tool for quality control and stability testing, ensuring the integrity of this key pharmaceutical intermediate. Further studies employing LC-MS/MS are recommended for the definitive structural elucidation of the degradation products formed under various stress conditions.

References

-

Talebpour, Z., Pourabdollahi, H., Rafati, H., Abdollahpour, A., Bashour, Y., & Aboul-Enein, H. Y. (2013). Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies. Scientia Pharmaceutica, 81(2), 493–503. [Link]

-

Wikipedia. (n.d.). Thiazole. In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Talebpour, Z., Pourabdollahi, H., Rafati, H., Abdollahpour, A., Bashour, Y., & Aboul-Enein, H. Y. (2013). Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies. MDPI. [Link]

-

Patel, S. A., Patel, N. J., & Patel, M. M. (2011). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 73(5), 541–547. [Link]

-

Rathod, S. D., Patil, P. M., & Jadhav, S. B. (2012). SIMPLE HPLC METHOD FOR THE DETERMINATION OF CEFIXIME, OFLOXACIN AND LINEZOLID IN SOLID DOSAGE FORMS. International Journal of Research in Pharmacy and Chemistry, 2(3), 643-649. [Link]

-

Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Itoh, T. (2016). Forced Degradation Studies. Pharmaceutical Technology, 40(12), 38-45. [Link]

-

Mizutani, T., Yoshida, K., & Kawazoe, S. (1994). Formation of toxic metabolites from thiabendazole and other thiazoles in mice. Identification of thioamides as ring cleavage products. Drug Metabolism and Disposition, 22(5), 750–755. [Link]

-

Pliego, J. R. (2006). The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. The Journal of Physical Chemistry B, 110(45), 22537–22544. [Link]

-

Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 84, 1-24. [Link]

-

Bushra, U., & Singh, S. (2013). Study of forced degradation of cefexime trihydrate indicating stabil. Der Pharma Chemica, 5(4), 341-346. [Link]

-

Singh, S., & Bakshi, M. (2000). Guidance on conducting forced degradation studies. Pharmaceutical Technology, 24(2), 42-56. [Link]

-

Lopalco, A., Dalwadi, G., Niu, S., Schowen, R. L., Douglas, J., & Stella, V. J. (2016). Mechanism of Decarboxylation of Pyruvic Acid in the Presence of Hydrogen Peroxide. Journal of Pharmaceutical Sciences, 105(2), 705–713. [Link]

-

Krull, I., & Wrolt, M. (2013). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 26(11). [Link]

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biopharminternational.com [biopharminternational.com]

- 6. scielo.br [scielo.br]

- 7. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid, a key intermediate in the synthesis of the third-generation cephalosporin antibiotic, Cefixime.[1] Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, purification strategies, and overall process efficiency in pharmaceutical development. This document offers a detailed exploration of the theoretical principles governing solubility, a robust experimental protocol for its determination, and a discussion of the factors influencing the solubility of this molecule. This guide is intended for researchers, chemists, and pharmaceutical scientists involved in the synthesis and development of active pharmaceutical ingredients (APIs).

Introduction: The Pivotal Role of a Cefixime Intermediate